(4S)-3-(2-chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one
Description
Properties
CAS No. |
93617-85-7 |
|---|---|
Molecular Formula |
C8H12ClNO3 |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
(4S)-3-(2-chloroacetyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H12ClNO3/c1-5(2)6-4-13-8(12)10(6)7(11)3-9/h5-6H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
BMIPCCMPWHPOGN-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1C(=O)CCl |
Canonical SMILES |
CC(C)C1COC(=O)N1C(=O)CCl |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
(4S)-3-(2-chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, known for their diverse biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features an oxazolidinone ring structure, characterized by a five-membered cyclic amide. The presence of a chloroacetyl group and an isopropyl substituent contributes to its unique properties and biological activity.
Oxazolidinones primarily function as protein synthesis inhibitors. They bind to the 50S subunit of bacterial ribosomes, preventing the formation of the initiation complex necessary for protein translation. This mechanism is crucial in combating multidrug-resistant Gram-positive bacteria.
Key Findings:
- Antimicrobial Activity : Studies indicate that this compound exhibits potent antibacterial activity against various strains of Staphylococcus aureus and Enterococcus faecium, including those resistant to linezolid .
- Cytotoxicity : Research has shown that while the compound is effective against bacteria, it also displays cytotoxic effects on human cell lines at higher concentrations. This duality necessitates careful consideration in therapeutic applications.
Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) comparable to linezolid, suggesting its potential as an alternative treatment option for resistant infections .
Study 2: Structure-Activity Relationship (SAR)
A series of analogs were synthesized to determine the impact of structural modifications on biological activity. The introduction of various substituents on the oxazolidinone ring was found to enhance antibacterial potency while reducing cytotoxicity. Notably, compounds with bulky substituents showed increased binding affinity to the ribosomal target .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Key Structural Features :
- Stereochemistry : The (4S) configuration ensures chiral specificity, critical for biological activity.
- Substituents: The 2-chloroacetyl group at C3 introduces electrophilic reactivity, enabling nucleophilic substitution or coupling reactions.
Comparison with Similar Oxazolidinone Derivatives
Structural Comparison
Structural Insights :
- The chloroacetyl group in the target compound contrasts with aryl (MLV-6976) or hydroxypentanoyl (Ezetimibe intermediate D) substituents, suggesting divergent reactivity and target selectivity.
- Stereochemical complexity is a common feature; for example, (4S)-benzyl derivatives (e.g., ) emphasize the role of absolute configuration in enantioselective synthesis .
Key Challenges :
Activity Trends :
- Lipophilicity : Compounds with hydrophobic groups (e.g., isopropyl, benzyl) show improved membrane permeability, crucial for CNS or intracellular targets.
- Electrophilic Reactivity : The chloroacetyl group may enable covalent binding to enzyme active sites, though this requires validation.
Crystallographic and Computational Insights
- Crystallography: SHELX software () has been pivotal in determining oxazolidinone structures, confirming stereochemistry and intermolecular interactions .
- DFT Studies: highlights the importance of exact-exchange terms in density-functional theory (DFT) for predicting thermochemical properties, which could guide the optimization of oxazolidinone derivatives .
Preparation Methods
Traditional Acylation Method Using Triethylamine and Chloroacetyl Chloride
The most widely reported method involves the acylation of (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one with 2-chloroacetyl chloride in the presence of a base. A representative procedure from a 2021 study achieved a 99% yield by reacting equimolar amounts of the oxazolidinone and chloroacetyl chloride in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature . Triethylamine serves as both a base and a proton scavenger, while lithium chloride enhances reaction efficiency by stabilizing intermediates .
Key Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → 20°C (gradual warming) |
| Base | Triethylamine (1.2 equivalents) |
| Additive | Lithium chloride (catalytic) |
| Reaction Time | 2–3 hours |
| Yield | 99% |
Nuclear magnetic resonance (NMR) analysis confirmed the structure, with distinct signals at δ 4.4 ppm (oxazolidinone ring protons) and δ 2.97 ppm (chloroacetyl methylene group) .
Ultrasonic Irradiation-Assisted Synthesis
A 2024 study demonstrated the use of ultrasonic irradiation to accelerate the acylation step . By subjecting a mixture of (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one, 2-chloroacetyl chloride, and triethylamine in dichloromethane (DCM) to ultrasound (40 kHz), the reaction time reduced from 3 hours to 45 minutes while maintaining a 95% yield . The mechanical energy from ultrasound enhances molecular collisions, promoting faster activation of the carbonyl group.
Advantages Over Traditional Methods
-
Efficiency: 70% reduction in reaction time.
-
Solvent Compatibility: DCM’s low polarity minimizes side reactions.
-
Scalability: Suitable for continuous flow systems in industrial settings .
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and purity. A patented method employs continuous flow reactors to maintain precise temperature control (−5°C to 5°C) during the exothermic acylation step . Automated quenching with aqueous sodium bicarbonate ensures consistent pH adjustment, while liquid-liquid extraction with ethyl acetate isolates the product in >98% purity .
Process Optimization Table
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature Control | Ice Bath | Jacketed Reactor |
| Workup | Manual Extraction | Centrifugal Separators |
| Throughput | 10–100 g/day | 10–100 kg/day |
Stereochemical Integrity and Racemization Risks
The chiral center at the 4-position is susceptible to racemization under acidic or high-temperature conditions. Studies show that maintaining a pH > 8 during workup and limiting temperatures to <25°C preserves enantiomeric excess (ee) >99% . Lithium chloride’s presence further stabilizes the transition state, reducing epimerization risks .
Racemization Mitigation Strategies
-
Use of non-polar solvents (e.g., THF, DCM).
-
Short reaction times (<4 hours).
-
Immediate neutralization post-reaction.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | ee (%) | Cost (USD/g) |
|---|---|---|---|---|
| Traditional Acylation | 99% | 3 hours | 99.5 | 12.50 |
| Ultrasonic Irradiation | 95% | 45 minutes | 98.7 | 14.20 |
| Industrial Flow Reactor | 98% | 1 hour | 99.2 | 8.90 |
The industrial flow reactor method offers the best balance of cost and efficiency, whereas ultrasonic irradiation suits small-scale, rapid synthesis .
Characterization and Quality Control
Spectroscopic Data
-
IR (KBr): 1704 cm⁻¹ (C=O stretch), 1308 cm⁻¹ (C-Cl stretch) .
-
1H NMR (CDCl₃): δ 1.24–1.75 (m, 6H, isopropyl CH₃), δ 4.23 (s, 1H, NH), δ 4.4 (m, 1H, oxazolidinone ring) .
-
MS: m/z 205.6 (M⁺), consistent with molecular formula C₈H₁₂ClNO₃.
Quality control in industrial settings employs high-performance liquid chromatography (HPLC) with chiral columns to verify ee >99% .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4S)-3-(2-chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one, and what reagents/conditions are critical for stereochemical control?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from chiral oxazolidinone precursors. Key steps include:
- Acylation : Reacting 4-(propan-2-yl)-1,3-oxazolidin-2-one with 2-chloroacetyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to prevent racemization .
- Stereochemical Control : Use of (S)-configured starting materials or chiral auxiliaries (e.g., Evans auxiliaries) ensures retention of the 4S configuration. Low temperatures and inert atmospheres minimize side reactions .
- Purification : Column chromatography (hexane/ethyl acetate gradients) and recrystallization (e.g., from ethanol/water) are used to isolate the product.
Q. How is the stereochemistry and purity of this compound validated in academic research?
- Methodological Answer :
- Chiral HPLC : Employing a chiral stationary phase (e.g., OD-H column) with hexane/isopropanol mobile phases to confirm enantiomeric excess .
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated in related oxazolidinone derivatives (e.g., (4R)-4-benzyl analogs) .
- Spectroscopic Techniques : and NMR verify regiochemistry; IR confirms carbonyl and oxazolidinone ring vibrations .
Q. What are the common functional group transformations feasible with this compound?
- Methodological Answer :
- Nucleophilic Substitution : The chloroacetyl group reacts with amines (e.g., benzylamine) in THF with KCO to form amides .
- Reduction : Lithium aluminum hydride (LiAlH) reduces the oxazolidinone ring to an alcohol, but may require protecting groups to preserve stereochemistry .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids, using Pd(PPh) as a catalyst, modifies the propan-2-yl substituent .
Advanced Research Questions
Q. How can researchers address contradictions in reaction yields or stereochemical outcomes during scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) identifies optimal conditions. For example, DMF may improve solubility but risk racemization vs. dichloromethane .
- In Situ Monitoring : ReactIR or NMR tracks intermediate formation to pinpoint deviations (e.g., unexpected byproducts from chloroacetyl hydrolysis) .
- Crystallography-Driven Refinement : SHELXL software refines structural models to diagnose impurities or crystallographic disorder affecting yield calculations .
Q. What strategies are effective for incorporating this oxazolidinone into asymmetric catalytic frameworks?
- Methodological Answer :
- Chiral Ligand Design : The oxazolidinone’s rigid structure serves as a backbone for ligands in asymmetric catalysis. For example, coordinating the carbonyl group to transition metals (e.g., Pd, Rh) enables enantioselective C–C bond formation .
- Mechanistic Studies : DFT calculations (e.g., Gaussian 09) model transition states to predict stereochemical outcomes in reactions like Reformatsky-type additions .
Q. How does the compound’s stereochemistry influence its biological or material science applications?
- Methodological Answer :
- Enzyme Inhibition Assays : The 4S configuration may enhance binding to chiral enzyme pockets (e.g., proteases or kinases). Testing enantiomer pairs via SPR (Surface Plasmon Resonance) quantifies affinity differences .
- Polymer Synthesis : Radical polymerization of acrylate derivatives shows that stereoregularity (tacticity) impacts thermal stability and glass transition temperatures () .
Q. What advanced analytical techniques resolve ambiguities in structural elucidation for derivatives?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas of novel derivatives (e.g., unexpected Cl loss during reactions) .
- Dynamic NMR : Detects restricted rotation in derivatives with bulky substituents (e.g., coalescence temperature analysis for atropisomers) .
Key Challenges & Solutions
- Racemization During Synthesis : Mitigated by low-temperature acylation and avoiding protic solvents .
- Byproduct Formation : Chloroacetyl hydrolysis minimized using anhydrous conditions and molecular sieves .
- Crystallization Difficulties : Seed crystals or anti-solvent (e.g., n-hexane) addition improve crystal quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
